![molecular formula C23H20N2O4 B2384725 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide CAS No. 921918-66-3](/img/structure/B2384725.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide
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Description
“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide” is a chemical compound . It is not intended for human or veterinary use but for research purposes only.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.38. It also has certain properties such as logP: 3.211, logD: 3.1917, and logSw:-3.7776 .Scientific Research Applications
Synthesis and Chemical Properties
The compound serves as a key scaffold in medicinal chemistry due to its presence in several medicinally important plants. A novel approach to synthesizing derivatives under mild conditions has been developed, allowing access to new substituted compounds. These derivatives have been studied for their potential as tubulin polymerization inhibitors, indicating their relevance in investigating stronger activity agents against various diseases, including cancer (Krawczyk et al., 2016).
Biological and Pharmacological Activities
Several studies have explored the biological activities of dibenzo[b,f]oxazepine derivatives, highlighting their potential in cancer treatment and anti-tumor activities. For example, new derivatives isolated from natural sources exhibited anti-tumor activities against human tumor cell lines, suggesting their utility in developing novel anticancer agents (Wu et al., 2006).
Molecular Docking and Structural Analysis
The optimum structures of these compounds have been calculated using density functional theory (DFT), and docking simulations have been performed to determine probable binding models. This information is crucial for understanding how these compounds interact with biological targets, such as tubulin, at the molecular level, providing insights into designing drugs with improved efficacy and selectivity (Krawczyk et al., 2016).
Antiallergic and Antimicrobial Activities
The derivatives of dibenzo[b,f]oxazepine have also been synthesized and demonstrated potent antiallergic and antimicrobial activities. These findings underscore the versatility of the scaffold in medicinal chemistry, paving the way for the development of new therapeutic agents with broad biological activities (Ohshima et al., 1992).
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-4-10-21-19(12-14)25(2)23(27)18-13-16(7-11-20(18)29-21)24-22(26)15-5-8-17(28-3)9-6-15/h4-13H,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSCUHAQCAMRAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide |
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